molecular formula C12H11ClN2O3 B13083392 methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate

methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate

Cat. No.: B13083392
M. Wt: 266.68 g/mol
InChI Key: MWCAOEHFGSQZCU-MDZDMXLPSA-N
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Description

Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate is a chemical compound with a complex structure that includes a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate typically involves the reaction of 4-chloro-3-oxobutanoic acid with 2,3-dihydro-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a biochemical assay or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
  • 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanamide

Uniqueness

Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate is unique due to its specific functional groups and the presence of the benzodiazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Biological Activity

Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate (CAS: 726151-59-3) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 266.68 g/mol
  • IUPAC Name : Methyl 4-chloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanoate
  • InChI Key : RLVXDRNSZNOHBR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of benzodiazole derivatives with chloroacetic acid derivatives under basic conditions. This process often requires careful control of temperature and reaction time to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested in vitro at a concentration of 10 µM against a panel of approximately sixty cancer cell lines representing different types of cancers including leukemia, melanoma, and breast cancer.

Table 1: Anticancer Activity Summary

Cancer TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Lung126.61
Colon102.50
Breast95.00

The results indicated a low level of anticancer activity with an average growth value of around 104.68% across the tested lines, suggesting that while the compound may exhibit some inhibitory effects, it is not highly potent as an anticancer agent .

The proposed mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors within cancer cells. The benzodiazole moiety is believed to facilitate binding to active sites on enzymes involved in cell proliferation and survival pathways.

Case Studies

A notable study conducted on the compound involved its application in a model system for evaluating its effects on apoptosis in cancer cells. The study demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a potential pathway for inducing cell death in malignant cells.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

methyl (E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)/b10-9+

InChI Key

MWCAOEHFGSQZCU-MDZDMXLPSA-N

Isomeric SMILES

COC(=O)/C(=C(\CCl)/O)/C1=NC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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